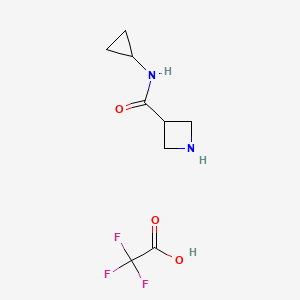
4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
4-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound with a unique structure consisting of a pyrazole ring, a pyridine ring, and a chlorine and fluorine substituent. It is a synthetic compound with a wide range of applications in organic chemistry, biochemistry, and pharmacology. Its unique structure and properties make it an important tool for the synthesis of organic molecules and the investigation of biological systems.
Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry
This compound is utilized in the synthesis of fluoro-containing heterocycles , which are crucial in the development of agrochemicals . These heterocycles can enhance the properties of pesticides and herbicides, making them more effective at lower doses, thus reducing environmental impact.
Medicinal Chemistry
In medicinal chemistry, the fluoroalkyl side chain present in this compound is often incorporated into pharmaceuticals to improve their metabolic stability and bioavailability . This can lead to the development of new drugs with enhanced efficacy and reduced side effects.
Imaging Techniques
The introduction of fluorine atoms into molecules like this one can significantly improve the compounds’ properties as imaging agents . This is particularly useful in magnetic resonance imaging (MRI) and positron emission tomography (PET) , where enhanced image contrast is desirable.
Materials Science
The compound’s ability to form fluoro-containing heterocycles makes it valuable in materials science . These heterocycles can be used to create novel materials with specific properties, such as increased resistance to heat and chemicals, which are essential for advanced engineering applications.
Organic Synthesis
As a building block in organic synthesis, this compound can be used to construct complex molecules for various research applications . Its reactivity allows for the creation of diverse chemical structures, which can be fundamental in studying reaction mechanisms and developing new synthetic methodologies.
Battery Research
The fluoroalkyl group in this compound can be leveraged in the development of next-generation battery technologies . By incorporating such groups into battery materials, researchers aim to improve energy efficiency and safety while reducing reliance on scarce metals.
Eigenschaften
IUPAC Name |
4-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-8-10-7-11(15-16(10)6-3-13)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCXTWFBMFODDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















